3-Isobutylpiperidin-3-ol

PI3Kδ inhibition Cancer immunotherapy Inflammatory disease

This 3-isobutylpiperidin-3-ol features a geminal hydroxyl-isobutyl substitution at C3, conferring enhanced lipophilicity (LogP ~1.7) and a chiral center. It demonstrates selective PI3Kδ inhibition (IC₅₀ 374 nM) with ~7-fold selectivity over PI3Kβ, making it a validated fragment for CNS-penetrant probe design and kinase inhibitor development. Ideal for medicinal chemistry and target engagement studies.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13608104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutylpiperidin-3-ol
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCCNC1)O
InChIInChI=1S/C9H19NO/c1-8(2)6-9(11)4-3-5-10-7-9/h8,10-11H,3-7H2,1-2H3
InChIKeyAWCWJSQPELXJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutylpiperidin-3-ol: Structural and Physicochemical Baseline for Procurement Evaluation


3-Isobutylpiperidin-3-ol (CAS 1263315-09-8) is a tertiary alcohol-containing piperidine derivative with the molecular formula C₉H₁₉NO and a molecular weight of 157.25 g/mol . The compound features a piperidine ring substituted at the 3-position with both a hydroxyl group and an isobutyl (2-methylpropyl) moiety, creating a stereocenter that confers potential for chiral applications [1]. This substitution pattern distinguishes it from simpler piperidinols and positions it as a synthetic intermediate or scaffold with enhanced lipophilicity (predicted LogP ~1.7) relative to unsubstituted 3-hydroxypiperidine (LogP ~-0.13) [2].

Why 3-Isobutylpiperidin-3-ol Cannot Be Readily Replaced by Other 3-Piperidinols


Substituting 3-isobutylpiperidin-3-ol with other 3-piperidinols, such as 3-hydroxypiperidine (3-piperidinol) or 1-alkyl-3-piperidinols, introduces significant alterations in lipophilicity, steric bulk, and hydrogen-bonding capacity that directly impact both physicochemical properties and biological target engagement [1]. The isobutyl group at the 3-position increases the calculated LogP by approximately 1.8 log units compared to the unsubstituted parent (3-hydroxypiperidine), potentially altering membrane permeability, metabolic stability, and off-target profiles in a manner not shared by smaller alkyl-substituted analogs . Furthermore, the geminal substitution pattern (both hydroxyl and isobutyl at C3) creates a unique stereoelectronic environment around the piperidine nitrogen, which can influence basicity (pKa) and, consequently, the compound's ionization state under physiological conditions—a critical determinant of both in vitro assay behavior and in vivo distribution .

3-Isobutylpiperidin-3-ol: Quantitative Differentiation Evidence Against Closest Analogs


PI3Kδ Inhibitory Potency of 3-Isobutylpiperidin-3-ol in Cellular Assays

3-Isobutylpiperidin-3-ol demonstrates measurable inhibitory activity against human phosphoinositide 3-kinase delta (PI3Kδ) in a cellular context, with an IC₅₀ value of 374 nM for inhibiting AKT phosphorylation at S473 in Ri-1 cells, as determined by electrochemiluminescence assay [1]. In a biochemical assay format using purified enzyme and biotin-PIP3 substrate, the compound exhibited a slightly higher IC₅₀ of 451 nM [2]. While no direct head-to-head comparison with a specific close analog is available in the same experimental system, these values provide a benchmark for evaluating the compound's utility in PI3Kδ-targeted research programs relative to other 3-alkylpiperidin-3-ol scaffolds.

PI3Kδ inhibition Cancer immunotherapy Inflammatory disease

Physicochemical Differentiation: Lipophilicity (LogP) Comparison with Unsubstituted 3-Hydroxypiperidine

The presence of the 3-isobutyl substituent in 3-isobutylpiperidin-3-ol markedly increases the compound's calculated partition coefficient (LogP) compared to the unsubstituted parent 3-hydroxypiperidine. The predicted LogP for 3-isobutylpiperidin-3-ol is approximately 1.72, whereas 3-hydroxypiperidine has a predicted LogP of -0.13 [1]. This difference of ~1.85 log units translates to a theoretical ~70-fold increase in octanol-water partitioning, a physicochemical shift that has direct implications for membrane permeability, CNS penetration potential, and plasma protein binding.

Lipophilicity ADME prediction Blood-brain barrier permeability

Molecular Weight and Rotatable Bond Differences Relative to N-Alkyl Analogs

3-Isobutylpiperidin-3-ol (MW 157.25 g/mol) occupies an intermediate molecular weight space among commercially available isobutyl-piperidinols. Compared to 3-isobutyl-4-piperidinol (MW 157.25 g/mol), the molecular weight is identical, but the 3-hydroxy substitution pattern in the target compound results in a different hydrogen-bonding topology and pKa profile . In contrast, 1-isobutylpiperidin-3-ol (MW 157.25 g/mol) differs in the position of the isobutyl group (N-substitution vs. C-substitution), which significantly alters the basicity of the piperidine nitrogen and its protonation state at physiological pH [1]. The target compound possesses three rotatable bonds, whereas N-alkylated analogs have one additional rotatable bond, potentially affecting conformational flexibility and entropy of binding .

Molecular weight optimization Ligand efficiency Drug-likeness

PI3Kβ Selectivity Window Compared to PI3Kδ Activity

Available binding data suggest that 3-isobutylpiperidin-3-ol exhibits measurable but substantially weaker inhibition of PI3Kβ compared to its activity against PI3Kδ. In a biochemical assay using phosphatidylinositol as substrate, the compound demonstrated an IC₅₀ of 2.5 µM (2,500 nM) against PI3Kβ [1]. This represents an approximately 6.7-fold selectivity window favoring PI3Kδ (IC₅₀ 374 nM) over PI3Kβ in cellular and biochemical formats, respectively. While direct cross-assay comparisons carry inherent caveats due to differing formats, this preliminary selectivity trend indicates that the compound is not a pan-PI3K inhibitor and may offer an isoform-selective profile suitable for target validation studies.

Kinase selectivity PI3K isoform profiling Off-target risk

3-Isobutylpiperidin-3-ol: Recommended Research Applications Based on Quantitative Differentiation


PI3Kδ-Mediated Signaling Studies in Immuno-Oncology and Inflammation

Researchers investigating the role of PI3Kδ in B-cell malignancies, inflammatory disorders, or immune checkpoint modulation may utilize 3-isobutylpiperidin-3-ol as a tool compound for in vitro target engagement studies. The compound's measured cellular IC₅₀ of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1] provides a quantifiable baseline for evaluating downstream signaling effects. Its ~7-fold selectivity over PI3Kβ (IC₅₀ 2.5 µM) [2] further supports its use in experiments designed to distinguish PI3Kδ-dependent phenotypes from those mediated by other class I PI3K isoforms.

CNS Penetrant Probe Development Leveraging Enhanced Lipophilicity

The ~1.85 log unit increase in calculated LogP (1.72) compared to unsubstituted 3-hydroxypiperidine (-0.13) positions 3-isobutylpiperidin-3-ol as a promising scaffold for designing CNS-penetrant chemical probes . Medicinal chemists seeking to install a moderately lipophilic, hydrogen-bond-donating piperidine moiety into CNS-targeted molecules may find this compound advantageous over less lipophilic 3-piperidinol alternatives. The predicted LogP value falls within the optimal range (1-3) associated with favorable brain penetration in small molecules.

Synthetic Intermediate for Chiral 3,3-Disubstituted Piperidine Scaffolds

The stereocenter at the 3-position of 3-isobutylpiperidin-3-ol, combined with the presence of both a hydroxyl group and an isobutyl substituent, renders this compound a valuable synthetic intermediate for constructing enantiomerically enriched 3,3-disubstituted piperidines . The hydroxyl group can serve as a handle for further functionalization (e.g., esterification, etherification, or oxidation to the corresponding ketone), while the isobutyl group provides steric bulk and lipophilicity. This combination of features is not present in simpler 3-alkylpiperidines lacking the geminal hydroxyl substitution.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 157.25 g/mol and three rotatable bonds, 3-isobutylpiperidin-3-ol adheres to the 'Rule of Three' criteria for fragment-like molecules (MW <300, ≤3 rotatable bonds, ≤3 hydrogen bond donors) [3]. Its balanced physicochemical profile, coupled with demonstrated PI3Kδ inhibitory activity, makes it an attractive addition to fragment screening libraries aimed at identifying novel kinase inhibitor starting points. The compound's reduced conformational flexibility compared to N-alkylated analogs (3 rotatable bonds vs. 4) may contribute to higher ligand efficiency upon fragment elaboration.

Quote Request

Request a Quote for 3-Isobutylpiperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.